4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride
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Overview
Description
4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride is a chemical compound with the molecular formula C8H11N3O·HCl and a molecular weight of 201.66 g/mol . It is also known by its IUPAC name, 4-amino-N,N-dimethylnicotinamide hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride generally involves the reaction of 4-cyanopyridine with dimethylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent, such as ethanol, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
N,N-Dimethyl-4-aminopyridine: Another pyridine derivative with comparable chemical behavior.
Uniqueness
4-Amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
4-amino-N,N-dimethylpyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-11(2)8(12)6-5-10-4-3-7(6)9;/h3-5H,1-2H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYIXYHDOOWFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CN=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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